4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazoles: Found in drugs developed for treating allergies, hypertension, and bacterial infections.
1,2,4-Triazolopyrimidines: Attracted interest due to their pharmacological activities, such as antitumor and antimicrobial properties.
Uniqueness
4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline stands out due to its unique thiazolo[3,2-a]pyrimidine core fused with an aniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-10-4-2-9(3-5-10)11-8-16-12-14-6-1-7-15(11)12/h2-5,8H,1,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHQYOYARXWQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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